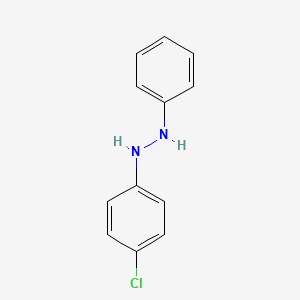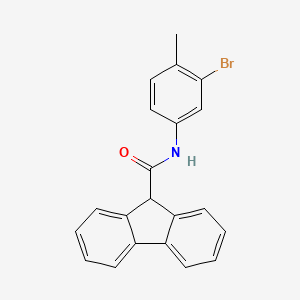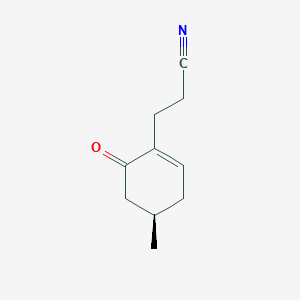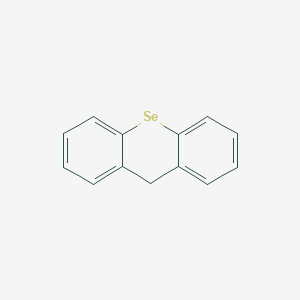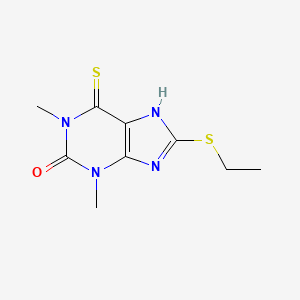
Theophylline, 8-ethylthio-6-thio-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline, 8-ethylthio-6-thio-, is a chemical compound with the molecular formula C9H12N4OS2. It is a derivative of theophylline, a well-known methylxanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. The addition of ethylthio and thio groups to the theophylline structure enhances its pharmacological properties, making it a subject of interest in various scientific research fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-ethylthio-6-thio-, involves several steps. One common method includes the reaction of theophylline with ethylthiol and sulfur under controlled conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) at elevated temperatures. The process involves the substitution of hydrogen atoms in the theophylline molecule with ethylthio and thio groups .
Industrial Production Methods
Industrial production of Theophylline, 8-ethylthio-6-thio-, follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
Theophylline, 8-ethylthio-6-thio-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The ethylthio and thio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of Theophylline, 8-ethylthio-6-thio-. These products have distinct chemical and pharmacological properties, making them valuable in research and development .
科学研究应用
Theophylline, 8-ethylthio-6-thio-, has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research focuses on its pharmacological properties, including its potential as a bronchodilator and its effects on the central nervous system.
Industry: The compound is explored for its potential use in the development of new drugs and therapeutic agents
作用机制
Theophylline, 8-ethylthio-6-thio-, exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and cyclic GMP in cells.
Adenosine Receptor Blockade: The compound blocks adenosine receptors, which contributes to its bronchodilator and central nervous system stimulant effects.
Histone Deacetylase Activation: It activates histone deacetylase, which has anti-inflammatory effects
相似化合物的比较
Similar Compounds
Similar compounds include other theophylline derivatives such as:
- 8-methyl-6-thio-7-(β-D-xylopyranosyl)theophylline
- 8-(2-N,N-diethylaminoethyl)thio-6-thiotheophylline
- 6-thio-8-(2-ethylbutyl)thiotheophylline .
Uniqueness
Theophylline, 8-ethylthio-6-thio-, is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of ethylthio and thio groups enhances its efficacy and selectivity compared to other theophylline derivatives .
属性
CAS 编号 |
4791-35-9 |
|---|---|
分子式 |
C9H12N4OS2 |
分子量 |
256.4 g/mol |
IUPAC 名称 |
8-ethylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C9H12N4OS2/c1-4-16-8-10-5-6(11-8)12(2)9(14)13(3)7(5)15/h4H2,1-3H3,(H,10,11) |
InChI 键 |
NNACXOPYOMXSRW-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


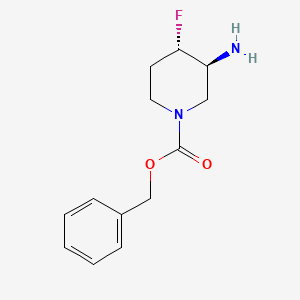
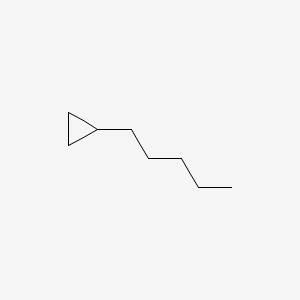
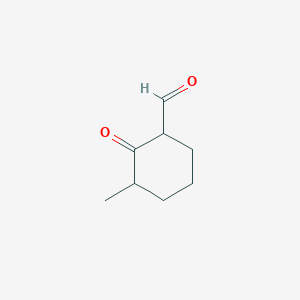
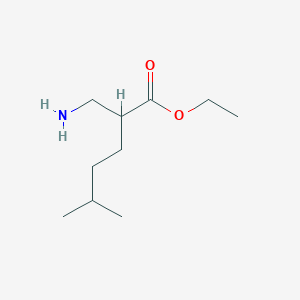
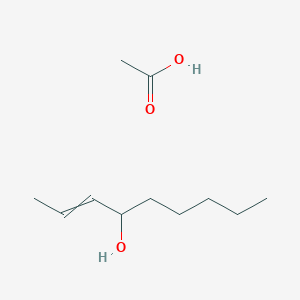
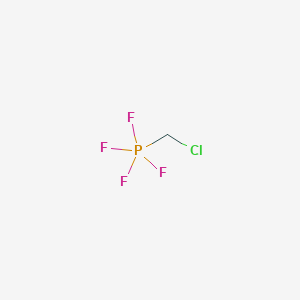
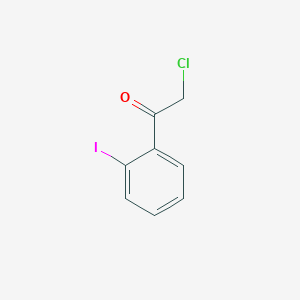
![Dibenzo[fg,st]hexacene](/img/structure/B14749364.png)
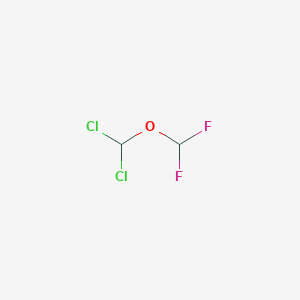
![2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate](/img/structure/B14749375.png)
